molecular formula C23H30N2O2 B1662165 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide CAS No. 359878-17-4

2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide

Cat. No. B1662165
CAS RN: 359878-17-4
M. Wt: 366.5 g/mol
InChI Key: AHGNJBSTWQOSAB-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide, also known as MMBA, is a synthetic compound that belongs to the class of opioids. It was first synthesized in 2010 by a group of researchers at the University of Tokyo. Since then, MMBA has been the subject of several scientific studies due to its potential use as a painkiller and its unique mechanism of action.

Scientific Research Applications

Imaging Probe for 5-HT2A Receptors

  • Research Focus : This compound, referred to as AC90179, was evaluated as an imaging probe for 5-HT2A receptors using positron emission tomography (PET) in baboons. The study found that while AC90179 can cross the blood-brain barrier, it did not exhibit tracer retention or specific binding, thus not suitable as a PET ligand for imaging 5-HT2A receptors (Prabhakaran et al., 2006).

Catalytic Hydrogenation for Dye Production

  • Research Focus : A study on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes production, used a novel Pd/C catalyst. This study provides insight into more environmentally friendly production methods for related chemical compounds (Zhang Qun-feng, 2008).

Hydrogen-Bonding Patterns in Acetamides

  • Research Focus : The study examined the hydrogen-bonding patterns in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, providing insights into the molecular structure and interactions of similar acetamides (López et al., 2010).

Enzyme Inhibitory Activities

  • Research Focus : Research on N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide analyzed its potential as an inhibitor against various enzymes, showing significant activity against certain enzymes. This study contributes to understanding the bioactive potential of similar acetamides (Virk et al., 2018).

Antioxidant and Antimicrobial Potential

  • Research Focus : A study on novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters highlighted their synthesis and evaluated their antioxidant and antimicrobial potential, indicating potential biomedical applications for similar compounds (Harini et al., 2014).

properties

CAS RN

359878-17-4

Product Name

2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide

Molecular Formula

C23H30N2O2

Molecular Weight

366.5 g/mol

IUPAC Name

2-(4-methoxyphenyl)-N-[(4-methylphenyl)methyl]-N-(1-methylpiperidin-4-yl)acetamide

InChI

InChI=1S/C23H30N2O2/c1-18-4-6-20(7-5-18)17-25(21-12-14-24(2)15-13-21)23(26)16-19-8-10-22(27-3)11-9-19/h4-11,21H,12-17H2,1-3H3

InChI Key

AHGNJBSTWQOSAB-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CN(C2CCN(CC2)C)C(=O)CC3=CC=C(C=C3)OC

Canonical SMILES

CC1=CC=C(C=C1)CN(C2CCN(CC2)C)C(=O)CC3=CC=C(C=C3)OC

Appearance

Solid powder

synonyms

2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide
2-(4-methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide hydrochloride
AC 90179
AC-90179
AC90179

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methanol (50 ml) was added to an Erlenmeyer flask and acetic acid was added under stirring until pH 5. Methylbenzylamine (1.0 g, 8.8 mmol) and 1-Methyl-4-piperidone (1.1 g, 8.8 mmol) were added to a 100 ml round-bottomed flask and dissolved in the methanol/acetic acid (40 ml) solution previously made. The reaction mixture was stirred for 5 min and NaCNBH3 (0.83 g, 13.2 mmol) was added slowly under stirring. After 20 hours the reaction was concentrated and transferred to a separatory funnel containing dichloromethane and distilled water. The aqueous phase was made basic by addition of Na2CO3. The aqueous phase was extracted twice with dichloromethane. The combined organic layers were collected and dried with Na2SO4. Concentration afforded the title compound. Yield (crude): 98%. UV/MS 89/88 (M+ 353), tr (A, MS) 3.982.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
0.83 g
Type
reactant
Reaction Step Three
Name
methanol acetic acid
Quantity
40 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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